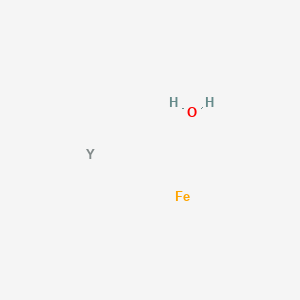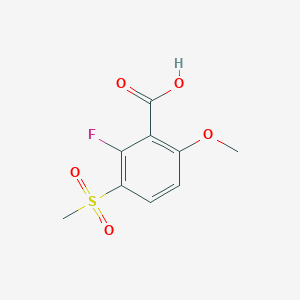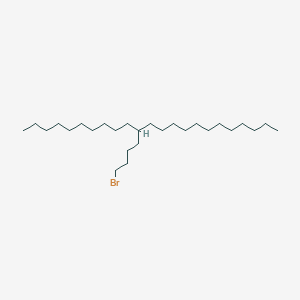
11-(4-Bromobutyl)tricosane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-(4-Bromobutyl)tricosane: is a long-chain alkyl bromide with the molecular formula C27H55Br and a molecular weight of 459.63 g/mol . This compound is characterized by a tricosane backbone with a bromobutyl group attached at the 11th carbon position. It is primarily used in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-(4-Bromobutyl)tricosane typically involves the bromination of a suitable precursor. One common method is the reaction of 1-Heptadecanol with 4-bromobutyl bromide under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) . The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through techniques such as distillation or chromatography .
化学反応の分析
Types of Reactions: 11-(4-Bromobutyl)tricosane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as , , or .
Reduction Reactions: The compound can be reduced to the corresponding using reducing agents like .
Oxidation Reactions: Oxidation can convert the bromobutyl group to a or using oxidizing agents like .
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., potassium carbonate), solvents (e.g., DMF).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Corresponding substituted tricosanes.
Reduction: Tricosane.
Oxidation: Carboxylic acids or aldehydes.
科学的研究の応用
11-(4-Bromobutyl)tricosane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 11-(4-Bromobutyl)tricosane involves its reactivity as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to modify and build complex molecular structures.
類似化合物との比較
- 11-(4-Bromobutyl)nonadecane
- 11-(4-Bromobutyl)pentacosane
- 11-(4-Bromobutyl)heptacosane
Comparison: 11-(4-Bromobutyl)tricosane is unique due to its specific chain length and the position of the bromobutyl group. Compared to similar compounds, it offers distinct reactivity and physical properties, making it suitable for specific applications in organic synthesis and industrial processes.
特性
分子式 |
C27H55Br |
|---|---|
分子量 |
459.6 g/mol |
IUPAC名 |
11-(4-bromobutyl)tricosane |
InChI |
InChI=1S/C27H55Br/c1-3-5-7-9-11-13-14-16-18-20-24-27(25-21-22-26-28)23-19-17-15-12-10-8-6-4-2/h27H,3-26H2,1-2H3 |
InChIキー |
NOKUXMUXHWBXDC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CCCCCCCCCC)CCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


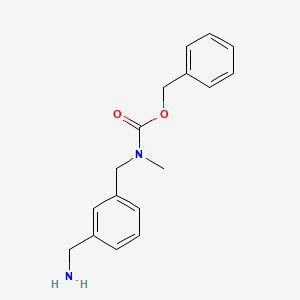
![(2E)-3-oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal](/img/structure/B12334067.png)
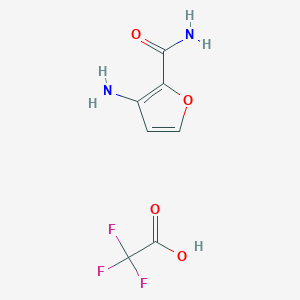
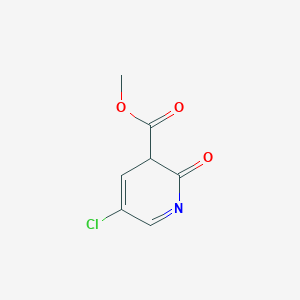
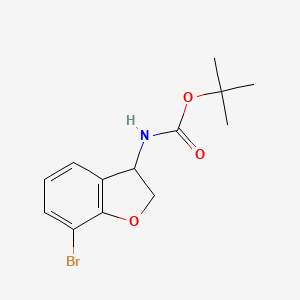
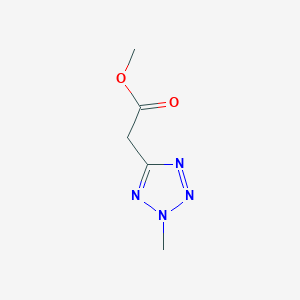
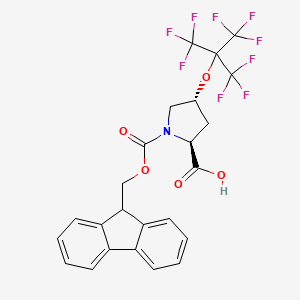

![(E)-N-methoxy-1-[4-(3-methoxyphenyl)sulfanyl-3-nitrophenyl]methanimine](/img/structure/B12334095.png)
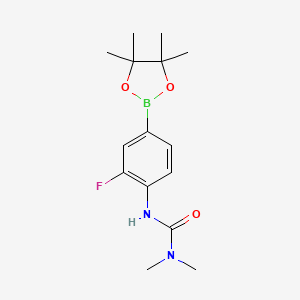
![(3E)-3-[(4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B12334116.png)

